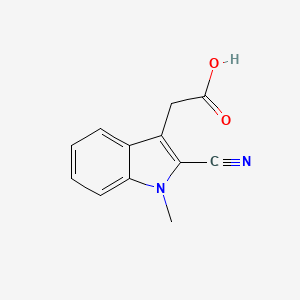

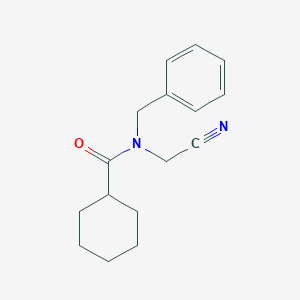

![molecular formula C24H21N3O3 B2749168 N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1797599-61-1](/img/structure/B2749168.png)

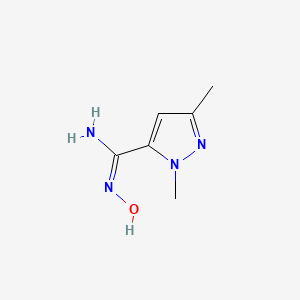

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are organic heteropolycyclic compounds that contain a pyrazine ring fused to an imidazole ring . They have been known for their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-aminopyridines with α-bromoketones . The reaction conditions were mild and metal-free . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Molecular Structure Analysis

The molecular structure of this compound is characterized by NMR spectroscopy . The 1H NMR spectrum shows various peaks corresponding to the different types of protons in the molecule . The 13C NMR spectrum also provides information about the carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR spectra . The 1H NMR spectrum shows various peaks corresponding to the different types of protons in the molecule . The 13C NMR spectrum also provides information about the carbon atoms in the molecule .Aplicaciones Científicas De Investigación

Antituberculosis Agent

Imidazo[1,2-a]pyridine derivatives have been identified as promising antituberculosis agents. They exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis . The compound’s structural features may contribute to its efficacy in inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for TB.

Anticancer Research

The imidazo[1,2-a]pyridine scaffold is being explored for its potential in anticancer therapy. Novel derivatives of this class have shown promise as covalent anticancer agents, particularly against breast cancer cells . The compound’s ability to interact with cancer cell pathways could be leveraged to develop targeted treatments.

Material Science Applications

Due to its structural character, the imidazo[1,2-a]pyridine core is also useful in material science. It can be employed in the synthesis of materials with specific electronic or photonic properties . This includes potential applications in optoelectronic devices and sensors.

Environmental Science

While specific environmental applications of this compound are not directly reported, the broader class of imidazo[1,2-a]pyridine derivatives is being investigated for their role in environmental science. This includes the development of compounds with lower toxicity profiles and the study of their degradation products in environmental settings .

Pharmaceutical Drug Development

Imidazo[1,2-a]pyridine derivatives are recognized as “drug prejudice” scaffolds due to their wide range of applications in medicinal chemistry. They are integral to the development of new pharmaceutical drugs, including those for treating insomnia and brain function disorders .

Chemical Synthesis and Functionalization

The compound serves as a valuable scaffold in organic synthesis. It can undergo various chemical reactions, including radical reactions for direct functionalization, which is a key strategy in constructing imidazo[1,2-a]pyridine derivatives . This versatility makes it a significant molecule in synthetic chemistry research.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-17-23(30-21-12-6-5-11-20(21)29-17)24(28)27(18-9-3-2-4-10-18)16-19-15-25-22-13-7-8-14-26(19)22/h2-15,17,23H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTISWKMMPLDKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)N(CC3=CN=C4N3C=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

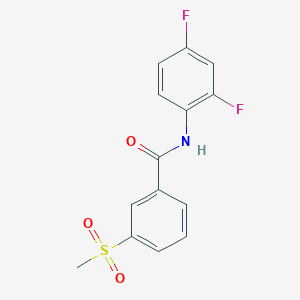

![methyl 5-[[(5Z)-5-indol-3-ylidene-4-methyl-1H-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2749085.png)

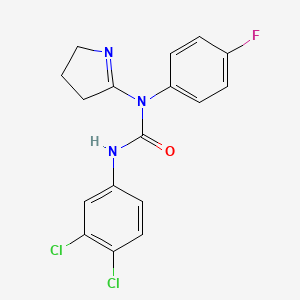

![ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2749088.png)

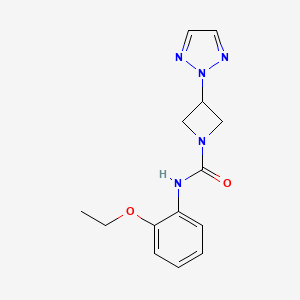

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2749090.png)

![3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2749104.png)

![Isoxazol-5-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2749107.png)